molecular formula C13H13NO4 B3021369 Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS No. 71082-34-3

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No. B3021369
CAS RN: 71082-34-3
M. Wt: 247.25 g/mol
InChI Key: HCYNWEIHLHVPEW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, also known as EMQC, is a quinoline derivative that has been studied for its potential applications in scientific research. EMQC is a small molecule that exhibits both hydrophobic and hydrophilic properties, making it a useful tool for studying the interaction between small molecules and proteins. It has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme kinetics, and cell imaging.

Scientific Research Applications

Inhibition of NO Production

Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, a compound related to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, has shown significant inhibition of nitric oxide (NO) production in LPS-activated microglia, suggesting potential anti-inflammatory applications (Lin et al., 2018).

Chemical Synthesis and Modification

Research has focused on the synthesis and chemical modification of related compounds, such as the creation of ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (Ukrainets et al., 2006), and the study of the reaction of similar ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride (Ukrainets et al., 2009).

Antibacterial Applications

Compounds like ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, synthesized from related quinoline derivatives, have been shown to exhibit significant to moderate antimicrobial activity against various bacterial strains and fungi (Abdel-Mohsen, 2014).

Spectroscopic and Theoretical Studies

Theoretical and spectroscopic studies have been conducted on ethyl 4-oxoquinoline-3-carboxylate derivatives to understand their structural and reactive properties. These studies include density functional theory (DFT) calculations and time-dependent DFT for optical transitions, as well as experimental electronic spectra measurements in various solvents (Rimarčík et al., 2011).

Green Chemistry Approach

A green chemistry approach has been applied to the synthesis of N-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates and their tricyclic analogues. This approach is significant for industrial manufacture, addressing the issue of specific admixtures in the esters of these compounds (Ukrainets et al., 2013).

properties

IUPAC Name

ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYNWEIHLHVPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950236
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27568-04-3
Record name 27568-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905
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Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27568-04-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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